4-Benzyl-6-bromonaphthalene-1,2-dione
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Overview
Description
4-Benzyl-6-bromonaphthalene-1,2-dione is an organic compound with the molecular formula C17H11BrO2 It is a derivative of naphthalene, characterized by the presence of a benzyl group at the 4-position and a bromine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-bromonaphthalene-1,2-dione typically involves the bromination of 4-benzyl-1,2-naphthoquinone. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride under controlled conditions to ensure selective bromination at the 6-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-bromonaphthalene-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
4-Benzyl-6-bromonaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-6-bromonaphthalene-1,2-dione involves its interaction with various molecular targets. The bromine atom and the naphthoquinone moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-1,2-naphthoquinone: Lacks the bromine atom at the 6-position.
6-Bromo-1,2-naphthoquinone: Lacks the benzyl group at the 4-position.
4-Benzyl-6-chloronaphthalene-1,2-dione: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Benzyl-6-bromonaphthalene-1,2-dione is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.
Properties
CAS No. |
7475-35-6 |
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Molecular Formula |
C17H11BrO2 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
4-benzyl-6-bromonaphthalene-1,2-dione |
InChI |
InChI=1S/C17H11BrO2/c18-13-6-7-14-15(10-13)12(9-16(19)17(14)20)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
InChI Key |
XJKWEWJYALPYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)C(=O)C3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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